5-Nitro-1-naphthol
Description
Significance and Context in Naphthol Chemistry
Naphthols are a class of compounds derived from naphthalene (B1677914), and their chemistry is rich and varied. The introduction of a nitro group at the 5-position of the 1-naphthol (B170400) structure creates 5-Nitro-1-naphthol, a molecule with distinct electronic and chemical properties. ontosight.ai The nitro group is electron-withdrawing, which influences the reactivity of the naphthalene ring and the acidity of the hydroxyl group. ontosight.ai This modification is crucial as it allows for a range of chemical transformations, making this compound a valuable intermediate in organic synthesis. nbinno.com Its structural features enable it to participate in various reactions, including reduction of the nitro group to an amino group, and electrophilic aromatic substitution.
Historical Perspectives on Nitro-substituted Naphthalene Derivatives
The study of nitro-substituted naphthalene derivatives dates back to the 19th century, primarily driven by the burgeoning dye industry. nih.gov The nitration of naphthalene itself was an early and important industrial process, leading to compounds like 1-nitronaphthalene (B515781). researchgate.netwikipedia.org Further nitration of 1-nitronaphthalene yields dinitronaphthalene isomers, such as 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene. researchgate.net These compounds served as crucial precursors for a wide array of dyes and pigments. nih.gov The synthesis of specific isomers, like this compound, would have been a subsequent development, likely explored for its potential as a dye intermediate or for other chemical applications. Early methods for preparing such compounds were often time-consuming and resulted in low yields. pdx.edu Over time, advancements in synthetic methodologies have led to more efficient and selective preparations of these important chemical building blocks.
Current Research Landscape and Emerging Applications
Contemporary research on this compound and related compounds is multifaceted. A significant area of investigation is its use as a precursor in the synthesis of novel compounds with potential biological activity. ontosight.ai For instance, the reduction of the nitro group to an amine yields 5-amino-1-naphthol (B160307), a valuable building block for pharmaceuticals and other biologically active molecules.
Researchers are also exploring the utility of nitro-naphthalene derivatives in various other fields. For example, they are used in the synthesis of nitronaphthylamines, which are important structural units in pharmaceutical materials. gaylordchemical.com Additionally, studies have investigated the use of 1-naphthol in combination with other reagents for the development of analytical methods, such as the spectrophotometric determination of nitrite (B80452) in water. researchgate.net The unique electronic properties imparted by the nitro group also make these compounds interesting for materials science applications.
Scope and Research Objectives for this compound Studies
The primary research objectives for studies involving this compound often revolve around the development of efficient and selective synthetic routes. pdx.edu Controlling the position of nitration on the naphthalene ring is a key challenge that chemists continue to address. ontosight.ai For this compound, this typically involves the direct nitration of 1-naphthol under carefully controlled conditions. ontosight.ai
A significant goal is to leverage the reactivity of this compound to create more complex molecules. This includes the synthesis of new dyes, polymers, and pharmaceutical intermediates. Further exploration of its biological activities is another important research avenue, although current data is limited. ontosight.ai Understanding the structure-activity relationships of its derivatives could lead to the discovery of new therapeutic agents. ontosight.ai
Detailed Research Findings
Recent studies have focused on optimizing the synthesis of this compound and its derivatives. The classical method involves the electrophilic aromatic substitution nitration of 1-naphthol using a mixture of concentrated sulfuric and nitric acids. ontosight.ai Controlling the temperature is crucial to prevent over-nitration and the formation of side products.
The chemical reactivity of this compound is well-documented. The nitro group can be readily reduced to an amino group to form 5-amino-1-naphthol. The compound can also undergo oxidation to form the corresponding quinones. These reactions provide access to a diverse range of other substituted naphthalene compounds.
While extensive biological data for this compound itself is not widely available, related nitro-substituted aromatic compounds have been the subject of toxicological and environmental research. nih.gov Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), a broader class to which this compound belongs, are known environmental contaminants. nih.gov
Data Tables
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Appearance | Yellow crystalline solid |
| Boiling Point | 550.8°C |
| Density | 1.441 g/cm³ |
| Flash Point | 286.9°C |
Source: ontosight.aichemsrc.com
Comparison of Related Naphthol Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₀H₇NO₃ | 189.17 | -OH, -NO₂ |
| 1-Naphthol | C₁₀H₈O | 144.17 | -OH |
| 5-Amino-1-naphthol | C₁₀H₉NO | 159.18 | -OH, -NH₂ |
Source: chemsrc.comspectrabase.com
Structure
3D Structure
Properties
IUPAC Name |
5-nitronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXNIZKEKXPLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978956 | |
| Record name | 5-Nitronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-46-7 | |
| Record name | NSC 42958 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitro-1-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Nitro 1 Naphthol and Its Analogues
Direct Nitration Strategies
The most conventional method for synthesizing 5-Nitro-1-naphthol is the electrophilic aromatic substitution of 1-naphthol (B170400). This approach leverages the activating effect of the hydroxyl group on the naphthalene (B1677914) ring.
Nitration of 1-Naphthol: Optimization of Reaction Conditions and Regioselectivity Control
The direct nitration of 1-naphthol typically involves treating it with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. ontosight.ai The hydroxyl group of 1-naphthol activates the naphthalene ring towards electrophilic attack. Due to resonance and steric factors, nitration is preferentially directed to the 5-position.
Evaluation of Nitrating Agents and Their Impact on Yield and Purity
The choice of nitrating agent significantly influences the yield and purity of this compound. The classic combination of concentrated nitric acid and sulfuric acid is widely used. ontosight.ai Sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction. scirp.org
Alternative nitrating agents and systems have been investigated to improve efficiency and selectivity. For example, the use of cyanic acid and nitric acid in a stepwise process has been reported to minimize byproducts. Other systems, such as those employing metal salts or different solvent systems, are continuously being explored to enhance reaction outcomes. scirp.org For instance, the use of ammonium (B1175870) molybdate (B1676688) with nitric acid has been shown to be effective for the nitration of various aromatic compounds, offering high regioselectivity. scirp.org
Table 1: Comparison of Nitrating Agents for Naphthalene Derivatives
| Nitrating Agent/System | Substrate | Key Findings | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | Naphthalene | Classical method, high yield (95-97%) of 1-nitronaphthalene (B515781). scitepress.org | scitepress.org |
| HNO₃ in Acetonitrile | Naphthalene | Yields of 85% for 1-nitronaphthalene. scitepress.org | scitepress.org |
| Bi(NO₃)₃, KNO₃, (NH₄)₂Ce(NO₃)₆ in THF | Naphthalene | Yields of 76-88% for 1-nitronaphthalene. scitepress.org | scitepress.org |
| Acetyl nitrate (B79036) in phosphonium (B103445) ionic liquid | Naphthalene | 74% yield of 1-nitronaphthalene. scitepress.org | scitepress.org |
| tert-butyl nitrite (B80452) | 2-Naphthol (B1666908) | Used for the synthesis of 1-nitro-2-naphthol (B1581586) derivatives. google.com | google.com |
Challenges in Minimizing Byproduct Formation During Nitration
A significant challenge in the direct nitration of 1-naphthol is the formation of isomeric and polynitrated byproducts. The primary isomers formed are 2-nitro-1-naphthol (B145949) and 4-nitro-1-naphthol. The formation of dinitro and other polynitrated compounds can also occur, particularly under harsh reaction conditions such as elevated temperatures or prolonged reaction times. rsc.orgyoutube.com
Oxidative degradation of the naphthol ring is another competing reaction that can lead to the formation of quinones and dimeric products, especially in strongly acidic media. To mitigate these challenges, careful control of reaction parameters is essential. Purification techniques, such as recrystallization from ethanol/water mixtures, are typically employed to isolate the high-purity this compound from the crude reaction mixture.
Indirect Synthetic Routes and Precursor Transformations
Indirect methods provide alternative pathways to this compound, often offering better control over isomer formation.
Synthesis from Nitro-Naphthalene Intermediates
An important indirect route starts with the nitration of naphthalene to produce 1-nitronaphthalene. atamanchemicals.comwikipedia.org This reaction is highly regioselective, yielding predominantly the 1-nitro isomer. scitepress.org Subsequent chemical transformations can then be used to introduce the hydroxyl group at the desired position. One such pathway involves the reduction of 1-nitronaphthalene to 1-aminonaphthalene, followed by hydrolysis to yield 1-naphthol. atamanchemicals.comwikipedia.org While this sequence produces 1-naphthol, further nitration would still be required.
A more direct approach from a nitro-naphthalene intermediate involves the dehydrogenation of 5-nitro-1-tetralone. This method can be part of a multi-step synthesis aimed at producing related compounds like 1,5-diaminonaphthalene. Another reported synthesis involves starting from 1,5-Dinitronaphthalene (B40199). chemicalbook.com
The oxidation of 1-nitronaphthalene can also be employed. For example, oxidation with silver(II) oxide can produce 5-nitro-1,4-naphthoquinone, which can then be further transformed. google.com
Functional Group Interconversions on the Naphthalene Scaffold
Functional group interconversions on pre-functionalized naphthalene rings offer a versatile strategy for the synthesis of this compound and its analogues. For instance, the reduction of the nitro group in this compound yields 5-amino-1-naphthol (B160307). This amino group can then be subjected to various reactions to introduce other functionalities.
The Bucherer reaction, which is the ammonolysis of a naphthol to an aminonaphthalene, is another example of a key functional group interconversion. wikipedia.org While not directly leading to this compound, it highlights the reactivity of the hydroxyl group and the potential for its conversion to other functional groups.
Furthermore, the synthesis of 5-substituted-1-naphthols has been explored through the cyclization of intermediate compounds like γ-(o-substituted-phenyl)isocrotonic acid, demonstrating the breadth of synthetic strategies available for accessing this class of compounds. pdx.edu
Table 2: Key Intermediates and their Transformations
| Starting Material | Intermediate | Product | Transformation | Reference |
|---|---|---|---|---|
| Naphthalene | 1-Nitronaphthalene | 1-Aminonaphthalene | Hydrogenation | atamanchemicals.comwikipedia.org |
| 1-Aminonaphthalene | - | 1-Naphthol | Hydrolysis | atamanchemicals.comwikipedia.org |
| 5-Nitro-1-tetralone | - | This compound | Dehydrogenation | |
| 1,5-Dinitronaphthalene | - | This compound | Synthesis route reported | chemicalbook.com |
| 1-Nitronaphthalene | - | 5-Nitro-1,4-naphthoquinone | Oxidation with Silver(II) oxide | google.com |
| This compound | - | 5-Amino-1-naphthol | Reduction of nitro group |
Michael 1,4-Addition Mechanisms in Naphthoquinone Derivative Synthesis
The Michael reaction, a cornerstone of carbon-carbon bond formation, is a conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.org In the context of naphthoquinone chemistry, the 1,4-naphthoquinone (B94277) scaffold serves as an excellent Michael acceptor due to its electrophilic α,β-unsaturated carbonyl system. redalyc.org This reactivity is fundamental to the synthesis of a wide array of substituted naphthoquinone derivatives.
The mechanism involves the addition of a nucleophile to the β-carbon of the unsaturated system. masterorganicchemistry.com The reaction can be initiated by deprotonating a Michael donor with a base to form a stabilized carbanion, which then attacks the electrophilic alkene of the naphthoquinone. wikipedia.org A subsequent protonation step yields the final adduct. masterorganicchemistry.com A diverse range of nucleophiles can participate in this reaction, including enolates, amines, thiols, and amino acids. masterorganicchemistry.comnih.gov
The introduction of nitrogen-containing groups into the 1,4-naphthoquinone structure is often achieved via Michael addition. nih.gov For instance, research has described the modification of 1,4-naphthoquinone by introducing various amino acids, such as glycine, alanine, and phenylalanine, through Michael 1,4-addition with yields ranging from 79% to 95%. nih.gov Similarly, the thia-Michael addition involves the reaction of a thiol-containing compound, like N-acetyl-L-cysteine, with the naphthoquinone ring to form a stable thioether. redalyc.orgnih.gov
In a specific application related to this compound analogues, new N(H)-substituted-5-nitro-1,4-naphthoquinones have been synthesized. researchgate.net This was achieved through the reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) with nucleophiles like substituted anilines, piperazines, or morpholines, proceeding via a Michael 1,4-addition mechanism. researchgate.net This reaction yields pairs of regioisomers (2-chloro and 3-chloro isomers), which were characterized by spectroscopic methods. researchgate.net
Regioisomeric and Structural Analogues of this compound
The development of analogues of this compound is driven by the desire to modify its chemical properties for various applications. This involves creating regioisomers, where functional groups are placed at different positions on the naphthalene core, and structural analogues, which may involve different or additional functional groups.
Design and Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound can be approached by either modifying the parent molecule or by constructing the substituted naphthalene ring system from acyclic precursors. A notable strategy involves using a highly functionalized starting material that already contains the nitro group.
For example, a series of new regioisomers of 5-nitro-1,4-naphthoquinone were synthesized by reacting 2,3-dichloro-5-nitro-1,4-naphthoquinone with various heterocyclic nucleophiles. researchgate.net This method allows for the introduction of diverse substituents at the 2- or 3-position of the 5-nitronaphthoquinone core. The reaction with nucleophiles like 4-methoxyaniline and 2,4-dimethoxyaniline (B45885) resulted in pairs of 2-chloro and 3-chloro substituted regioisomers. researchgate.net
Below is a table detailing some of the synthesized N(H)-substituted-5-nitro-1,4-naphthoquinone regioisomers. researchgate.net
| Nucleophile | 2-Chloro Regioisomer | 3-Chloro Regioisomer |
| Aniline (B41778) | 2-Chloro-3-(phenylamino)-5-nitronaphthalene-1,4-dione | 3-Chloro-2-(phenylamino)-5-nitronaphthalene-1,4-dione |
| 4-Methoxyaniline | 2-Chloro-3-((4-methoxyphenyl)amino)-5-nitronaphthalene-1,4-dione | 3-Chloro-2-((4-methoxyphenyl)amino)-5-nitronaphthalene-1,4-dione |
| 2,4-Dimethoxyaniline | 2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione | 3-Chloro-2-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione |
| 4-(trifluoromethyl)aniline | 2-Chloro-5-nitro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione | 3-Chloro-5-nitro-2-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione |
| 1-(2-methoxyphenyl)piperazine | 2-Chloro-3-(4-(2-methoxyphenyl)piperazin-1-yl)-5-nitronaphthalene-1,4-dione | Not Reported |
Table generated from data in source researchgate.net.
Alternative historical methods for synthesizing 5-substituted-1-naphthols involve the cyclization of intermediate compounds like γ-(o-substituted-phenyl)isocrotonic acid. pdx.edu This approach was investigated for the preparation of 5-halo-1-naphthols and this compound itself. pdx.edu
Strategies for Controlled Introduction of Additional Functional Groups
The controlled introduction of additional functional groups onto the this compound scaffold is governed by the principles of electrophilic aromatic substitution and functional group interconversion. The existing hydroxyl (-OH) and nitro (-NO₂) groups exert strong directing effects on incoming electrophiles, which dictates the regioselectivity of further substitutions.
The hydroxyl group at the C1 position is a powerful activating group and is ortho-, para-directing. The nitro group at the C5 position is a strong deactivating group and is meta-directing. The interplay of these two groups determines the position of any new substituent. The activating effect of the hydroxyl group generally dominates, directing further substitution to the positions ortho and para to it (C2, C4, and the C7 position on the other ring). However, the strong deactivating nature of the nitro group makes further electrophilic substitution challenging.
A primary strategy for introducing new functionality is through the chemical transformation of the existing groups.
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂), yielding 5-amino-1-naphthol. This transformation is significant because it changes an electron-withdrawing group to an electron-donating one, which fundamentally alters the ring's reactivity. The resulting amino group can then be further modified, for example, through diazotization to introduce a variety of other functional groups via Sandmeyer-type reactions. pdx.edu
Reactions of the Hydroxyl Group : The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. For instance, α- or β-naphthol can be reacted with ethyl chloroacetate (B1199739) to prepare ethyl (naphthalenyloxy)acetate, a key intermediate for synthesizing more complex heterocyclic derivatives like 1,3,4-oxadiazoles. derpharmachemica.com
Modern synthetic methods, such as transition metal-catalyzed cross-coupling and C-H activation reactions, offer powerful tools for the functionalization of naphthalene derivatives, although specific applications to this compound are less commonly documented. thieme-connect.com These advanced strategies can provide pathways to derivatives that are not accessible through classical electrophilic substitution. thieme-connect.com
Advanced Spectroscopic and Structural Characterization of 5 Nitro 1 Naphthol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides information on the chemical environment, connectivity, and spatial relationships of atoms.
The definitive structure of 5-Nitro-1-naphthol is established through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments. While ¹H NMR reveals the chemical shifts and coupling patterns of protons, ¹³C NMR provides insight into the carbon skeleton.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons and the single hydroxyl proton. The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating character of the hydroxyl group (-OH) significantly influence the chemical shifts of the protons on the naphthalene (B1677914) ring. Protons closer to the nitro group will be deshielded and appear at a lower field, while those near the hydroxyl group will be more shielded.
Two-dimensional techniques like ¹H-¹H Correlated Spectroscopy (COSY) are instrumental in confirming proton-proton connectivities. researchgate.net A COSY spectrum would display cross-peaks between protons that are spin-coupled, typically those on adjacent carbon atoms. iranchembook.ir For this compound, this would allow for the unambiguous assignment of protons on each aromatic ring by tracing the coupling network step-by-step. For instance, the proton at the C2 position would show a correlation to the proton at C3, which in turn would correlate with the proton at C4. Similarly, correlations would be observed between H6, H7, and H8. researchgate.net
The table below outlines the predicted ¹H and ¹³C NMR chemical shifts, which are assigned based on established substituent effects on the naphthalene ring system.
| Predicted ¹H NMR Data (in ppm) | Predicted ¹³C NMR Data (in ppm) | ||
|---|---|---|---|
| Proton | Chemical Shift (δ) | Carbon | Chemical Shift (δ) |
| H2 | ~7.1-7.3 | C1 | ~150-155 |
| H3 | ~7.5-7.7 | C2 | ~110-115 |
| H4 | ~8.0-8.2 | C3 | ~125-128 |
| H6 | ~8.1-8.3 | C4 | ~120-123 |
| H7 | ~7.6-7.8 | C4a | ~126-129 |
| H8 | ~8.4-8.6 | C5 | ~140-145 |
| 1-OH | ~9.5-10.5 | C6 | ~122-125 |
| C7 | ~128-131 | ||
| C8 | ~118-121 | ||
| C8a | ~130-135 |
NMR spectroscopy is also a powerful tool for investigating dynamic processes such as conformational changes and tautomeric equilibria. auremn.org.br For this compound, two key phenomena can be explored: the conformation of the hydroxyl group and the potential for nitro-naphthol/quinone-oxime tautomerism.
While rotation around the C1-O bond is generally rapid, intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the nitro group at the C5 position is possible, which could lead to a preferred conformation. This can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy or by analyzing changes in chemical shifts with temperature or solvent.
Furthermore, naphthol derivatives can exist in equilibrium with their keto tautomers (naphthoquinones). researchgate.net In the case of this compound, it could potentially exist in equilibrium with 5-nitro-1,4-naphthoquinone-4-methide or a related quinone-oxime-like structure, although the aromatic naphthol form is generally more stable. NMR studies, particularly in different solvents and at various temperatures, can be used to detect the presence of minor tautomeric forms. researchgate.net The appearance of distinct sets of signals or changes in averaged chemical shifts can provide evidence for such equilibria and allow for the determination of the relative populations of the tautomers. nih.gov
Elucidation of Molecular Structure using One- and Two-Dimensional NMR Techniques (e.g., 1H-1H Correlated Spectroscopy)
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as each group exhibits characteristic vibrational frequencies. acs.org
The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups: the hydroxyl (-OH) group, the nitro (-NO₂) group, and the aromatic naphthalene ring.
Hydroxyl Group (-OH): A prominent, broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ due to the O-H stretching vibration. The broadness suggests hydrogen bonding. The C-O stretching vibration typically appears in the 1200-1300 cm⁻¹ region.
Nitro Group (-NO₂): The nitro group is characterized by two strong stretching vibrations in the IR spectrum: the asymmetric stretch (ν_as) typically found between 1500-1560 cm⁻¹, and the symmetric stretch (ν_s) appearing between 1335-1385 cm⁻¹. orientjchem.orgupdatepublishing.com These bands are often intense and provide clear evidence for the presence of the nitro functionality.
Naphthalene Ring: The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations are observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 700-900 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the polar -OH and -NO₂ groups give strong IR signals, the non-polar C=C bonds of the naphthalene ring often produce intense signals in the Raman spectrum. faccts.de
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| NO₂ Asymmetric Stretch | 1500-1560 | IR |
| Aromatic C=C Stretch | 1400-1650 | IR, Raman |
| NO₂ Symmetric Stretch | 1335-1385 | IR, Raman |
| C-O Stretch | 1200-1300 | IR |
| Aromatic C-H Bend (out-of-plane) | 700-900 | IR |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for studying conjugated and aromatic systems. uobabylon.edu.iq
The UV-Vis spectrum of this compound is defined by its chromophoric naphthalene system, which is modified by the auxochromic hydroxyl (-OH) and nitro (-NO₂) groups. msu.edu A chromophore is the part of a molecule responsible for its color, while an auxochrome is a group that modifies the chromophore's ability to absorb light, typically shifting the absorption maximum to a longer wavelength (a bathochromic shift). srmist.edu.in
The naphthalene ring itself has strong absorptions in the UV region. optica.org The addition of the -OH and -NO₂ groups extends this conjugation and introduces new possible electronic transitions. The spectrum is expected to show intense bands corresponding to π → π* transitions within the aromatic system. msu.edu The presence of non-bonding electrons on the oxygen atoms of both the hydroxyl and nitro groups also allows for n → π* transitions, which are typically weaker in intensity and may be observed as shoulders on the main absorption bands. msu.edusrmist.edu.in
Due to the extended conjugation and the presence of both electron-donating (-OH) and electron-withdrawing (-NO₂) groups, the absorption maxima of this compound are shifted to longer wavelengths compared to unsubstituted naphthalene or 1-naphthol (B170400). uobabylon.edu.iqbgu.ac.il This shift can push the absorption into the visible region, imparting a yellow color to the compound. ontosight.ai The exact position of the absorption maxima (λ_max) is sensitive to the solvent polarity, as polar solvents can stabilize the excited state differently than non-polar solvents. researchgate.net
| Electronic Transition | Expected λmax Range (nm) | Characteristics |
|---|---|---|
| π → π | ~220-250 and ~350-450 | High intensity absorptions characteristic of the extended aromatic system. |
| n → π | ~280-320 and >400 | Lower intensity absorptions, often appearing as shoulders on the π → π* bands. Arises from non-bonding electrons on oxygen atoms. |
Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Abundance
Mass spectrometry serves as a definitive analytical technique for confirming the molecular identity and determining the isotopic distribution of this compound. The compound has a molecular formula of C₁₀H₇NO₃, corresponding to a molecular weight of approximately 189.17 g/mol . chemicalbook.comchemicalbook.com High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for distinguishing it from isomers such as 8-nitro-1-naphthol.
Electron ionization mass spectrometry (EI-MS) of nitronaphthol derivatives typically reveals a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight. nist.govscirp.org The fragmentation pattern observed in the mass spectrum provides structural information. For instance, the mass spectrum of the related compound 2-nitroso-1-naphthol (B92032) shows a parent peak at a mass-to-charge ratio (m/z) of 173, which represents its molecular weight. scirp.org Fragments corresponding to the loss of functional groups, such as NO⁺, are also observed, aiding in structural elucidation. scirp.org
The isotopic abundance of this compound is determined by the natural isotopic distribution of its constituent elements: carbon, hydrogen, nitrogen, and oxygen. The presence of isotopes like ¹³C, ²H, and ¹⁵N results in M+1 and M+2 peaks in the mass spectrum, with intensities corresponding to their natural abundances.
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₇NO₃ | chemicalbook.comchemicalbook.com |
| Molecular Weight | 189.17 g/mol | chemicalbook.comchemicalbook.com |
| Exact Mass | 189.04300 u | chemsrc.com |
| Monoisotopic Mass | 188.058578 g/mol | epa.gov |
This table presents key mass spectrometric parameters for this compound, crucial for its identification and characterization.
X-ray Crystallography of this compound and its Molecular Complexes
For instance, the crystal structure of 2,4-Dinitro-1-naphthol reveals a monoclinic crystal system. In this related molecule, the two fused benzene (B151609) rings are nearly coplanar. The nitro groups are oriented at distinct angles to the aromatic plane. It is probable that in this compound, the naphthalene ring system is also largely planar, with the nitro group exhibiting some rotation relative to this plane. mdpi.com In the crystal structure of 2-methoxy-1-nitronaphthalene, the dihedral angle between the nitro group and the naphthalene system varies between two independent molecules in the asymmetric unit, being 89.9(2)° and 65.9(2)°. iucr.org This suggests that the orientation of the nitro group in this compound could be similarly influenced by crystal packing forces.
The packing of molecules in the crystal lattice is governed by various non-covalent interactions. In related nitro-substituted aromatic compounds, π-π stacking interactions are a common feature, where the aromatic rings of adjacent molecules overlap. rsc.org These interactions, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å, play a significant role in stabilizing the crystal structure. mdpi.com
The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular forces, with hydrogen bonding playing a pivotal role. The hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the hydroxyl group itself can act as hydrogen bond acceptors.
In the crystal structures of related compounds like 2,4-Dinitro-1-naphthol, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular O-H···O hydrogen bond can form between the hydroxyl group and the adjacent nitro group, creating a stable six-membered ring motif known as an S(6) ring. Intermolecular O-H···O hydrogen bonds can link molecules into chains or more complex networks.
Furthermore, anion-π interactions, where the electron-rich π-system of the naphthalene ring interacts with an anionic species (or the negative end of a dipole, such as the nitro group), can also influence the crystal packing and the physicochemical properties of the compound. beilstein-journals.org The combination of these varied intermolecular forces—hydrogen bonds, π-π stacking, and C-H···O interactions—dictates the final three-dimensional architecture of the this compound crystal.
Mechanistic Investigations of Chemical Transformations and Reactivity
Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Ring
The naphthalene ring of 5-Nitro-1-naphthol is susceptible to electrophilic aromatic substitution, a fundamental reaction class in aromatic chemistry. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents, namely the activating hydroxyl group and the deactivating nitro group.
The hydroxyl group at the 1-position is a powerful activating group, directing incoming electrophiles primarily to the ortho and para positions due to resonance stabilization of the carbocation intermediate (arenium ion). lkouniv.ac.in Conversely, the nitro group at the 5-position is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position relative to itself. rsc.org
In this compound, the activating effect of the hydroxyl group generally dominates, directing further substitution to the positions ortho and para to it (positions 2, 4, and 9). However, the deactivating influence of the nitro group at position 5 modulates this reactivity. The most likely positions for electrophilic attack are positions 2 and 4, as they are activated by the hydroxyl group and less deactivated by the distant nitro group. Steric hindrance can also play a role in determining the final product distribution. For instance, in related binaphthol systems, electrophilic substitution is highly regioselective, favoring positions with less steric hindrance and greater electronic activation. nih.govacs.org
The general mechanism for electrophilic aromatic substitution proceeds in two steps:
Attack of the electrophile (E⁺) by the π-electron system of the aromatic ring: This is the slow, rate-determining step that disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate. lkouniv.ac.in
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. lkouniv.ac.in
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
| 2 | Activated by -OH (ortho) | High |
| 3 | Less activated by -OH | Low |
| 4 | Activated by -OH (para) | High |
| 6 | Deactivated by -NO₂ (ortho) | Very Low |
| 7 | Less deactivated by -NO₂ | Low |
| 8 | Deactivated by -NO₂ (para) | Very Low |
Nucleophilic Aromatic Substitution Reactions Involving the Nitro Group and Other Sites
While electrophilic substitution is common for many aromatic compounds, nucleophilic aromatic substitution (SNAᵣ) can occur on aromatic rings that are electron-deficient, particularly those bearing strong electron-withdrawing groups like the nitro group. acs.org The nitro group in this compound makes the naphthalene ring more susceptible to nucleophilic attack, especially at positions ortho and para to the nitro group.
In some cases, the nitro group itself can be displaced by a strong nucleophile, although this is less common than substitution at other positions on the ring. More typically, other leaving groups on the ring, if present, would be substituted. For instance, studies on 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) have shown that nucleophiles such as anilines, piperazines, or morpholines can displace the chloro groups. researchgate.net
The mechanism for SₙAr reactions generally proceeds through a two-step addition-elimination sequence involving a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Reduction Pathways of the Nitro Functional Group to Aminonaphthols
The reduction of the nitro group to an amino group is a significant transformation of this compound, leading to the formation of 5-Amino-1-naphthol (B160307). This product is a valuable intermediate in the synthesis of dyes and other organic compounds. A variety of reducing agents and conditions can be employed for this conversion.
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. google.com This is often a clean and efficient method. A procedure for the reduction of 5-nitro-1-naphthyl nitrile to 5-amino-1-naphthyl nitrile utilizes a palladium on carbon catalyst with hydrogen gas. google.com
Metal-Acid Reductions: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction. For example, the reduction of technical Orange I, an azo dye, to 1,4-aminonaphthol has been achieved using stannous chloride. orgsyn.org
Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) can also be used, particularly for the reduction of azo compounds to amines. orgsyn.org
The general transformation can be represented as:
C₁₀H₆(NO₂)OH + Reducing Agent → C₁₀H₆(NH₂)OH
The choice of reducing agent can be critical to avoid the reduction of other functional groups or the naphthalene ring itself.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Product |
| H₂/Pd-C | Catalytic | 5-Amino-1-naphthol |
| Fe/HCl | Acidic | 5-Amino-1-naphthol |
| SnCl₂/HCl | Acidic | 5-Amino-1-naphthol |
| Na₂S₂O₄ | Alkaline | 5-Amino-1-naphthol (from azo dye precursor) |
Photochemical Reactivity and Light-Induced Transformations
The photochemical behavior of this compound is of interest due to the presence of both a chromophoric nitro group and a naphthalene ring system. While specific studies on this compound are limited, the photochemistry of related compounds provides valuable insights.
Nitronaphthalenes are known to be photochemically active. For example, 1-nitronaphthalene (B515781) can undergo photolysis and can also be involved in photosensitized reactions. researchgate.net Upon irradiation, it can form an excited triplet state which can then participate in further reactions, such as the oxidation of other species or undergoing photonitration to form dinitronaphthalenes in the presence of nitrite (B80452). researchgate.net
The photolysis of naphthols in the presence of UV light can lead to degradation. researchgate.net For instance, the photolysis of 1-naphthol (B170400) can produce 1,4-naphthoquinone (B94277). atamanchemicals.com The degradation of 4-(4-Nitrophenylazo)-1-naphthol under UV exposure involves the cleavage of the azo bond. It is plausible that UV irradiation of this compound could lead to the formation of radical species and potentially undergo degradation or transformation of the nitro group or the naphthalene ring. The presence of other substances in the medium, such as oxygen or halides, can significantly influence the photochemical pathways. researchgate.net
Azo Coupling Reactions and Formation of Derived Dyes
This compound can act as a coupling component in azo coupling reactions to form azo dyes. Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and an activated aromatic compound, in this case, this compound, acts as the nucleophile.
The hydroxyl group of this compound activates the naphthalene ring, making it susceptible to attack by the diazonium ion. The coupling typically occurs at the position para to the hydroxyl group (position 4) due to electronic and steric factors. atamanchemicals.com The reaction is generally carried out in alkaline conditions to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion.
The general reaction is as follows:
Ar-N₂⁺ + C₁₀H₆(NO₂)OH → Ar-N=N-C₁₀H₅(NO₂)(OH) + H⁺
A variety of aromatic amines can be diazotized and coupled with this compound to produce a range of azo dyes with different colors and properties. For example, various substituted anilines have been used to create oligomeric azo dyes from α-naphthol-formaldehyde condensates. psu.edu Dyes have also been synthesized from p-nitroaniline and naphthol derivatives. atbuftejoste.com.ng
Table 3: Examples of Azo Dyes Derived from Naphthols
| Diazo Component | Coupling Component | Resulting Dye Class |
| Substituted Anilines | α-Naphthol-formaldehyde oligomer | Oligomeric Azo Dyes psu.edu |
| p-Nitroaniline | J-acid (2-amino-8-naphthol-6-sulfonic acid) | Acid Azo Dye atbuftejoste.com.ng |
| p-Nitroaniline | H-acid (8-amino-1-naphthol-3,6-disulfonic acid) | Acid Azo Dye atbuftejoste.com.ng |
| Diazotized Acyclovir | 4-Nitrophenol | Purine-based Azo Dye aaru.edu.jo |
| Diazotized Sulfamethoxazole | β-Naphthol | Sulfonamide-based Azo Dye aaru.edu.jo |
Oxidation Reactions and Their Products
The oxidation of this compound can lead to the formation of quinones. The hydroxyl group makes the naphthalene ring susceptible to oxidation. The likely product of the oxidation of this compound is 5-nitro-1,4-naphthoquinone .
The oxidation of 1-naphthol itself can yield 1,4-naphthoquinone. atamanchemicals.com The synthesis of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) can be achieved through the oxidation of 1,5-dihydroxynaphthalene. jocpr.com A process for producing 5-nitro-1,4-naphthoquinone involves the direct nitration of 1,4-naphthoquinone. jocpr.com This suggests that the 1,4-quinone structure is a stable oxidation product.
Common oxidizing agents that can be used for the oxidation of phenols and naphthols include:
Fremy's salt (Potassium nitrosodisulfonate): A specific reagent for the oxidation of phenols to quinones.
Chromic acid (H₂CrO₄): A strong oxidizing agent.
Lead tetraacetate: Can be used for the oxidation of naphthols. psu.edu
Bis-p-nitrobenzoyl peroxide: Has been used for the oxidation of 2-naphthol (B1666908). psu.edu
The reaction can be represented as:
C₁₀H₆(NO₂)OH + [O] → C₁₀H₅(NO₂)(=O)₂ + H₂O
The resulting 5-nitro-1,4-naphthoquinone is a valuable intermediate in organic synthesis. jocpr.com
Table 4: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product |
| Fremy's salt | 5-Nitro-1,4-naphthoquinone |
| Chromic acid | 5-Nitro-1,4-naphthoquinone |
| Lead tetraacetate | 5-Nitro-1,4-naphthoquinone |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and behavior of molecules like this compound. By approximating the electron density of a system, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.
Electronic Structure, Molecular Orbital Analysis, and Charge Distribution
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to simulate the electronic structure of this compound. These calculations reveal the distribution of electrons within the molecule and provide insights into its reactivity. The presence of the electron-withdrawing nitro (-NO2) group and the electron-donating hydroxyl (-OH) group on the naphthalene ring creates a unique electronic environment.
A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical reactivity and stability. tandfonline.com For nitronaphthalene derivatives, this gap can be influenced by the position of the nitro group. researchgate.net
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule. tandfonline.com In this compound, the oxygen atoms of the nitro and hydroxyl groups are expected to be regions of high electron density (negative potential), while the hydrogen atom of the hydroxyl group and the aromatic protons are likely to be electron-deficient (positive potential). This charge distribution is fundamental to understanding intermolecular interactions and the molecule's behavior in different chemical environments.
Prediction of Spectroscopic Properties and Conformational Energies
DFT methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical calculations can simulate the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. Specific vibrational modes, such as the characteristic stretching frequencies of the nitro group (around 1340 cm⁻¹), can be identified and analyzed to understand electronic coupling with the naphthalene ring.
Furthermore, DFT is employed to study the conformational landscape of this compound. The molecule can exist in different spatial arrangements, or conformers, due to the rotation around the C-O and C-N bonds. By calculating the energies of these different conformers, the most stable, low-energy structures can be identified. researchgate.net These calculations are crucial for understanding the molecule's preferred shape and how this might influence its interactions with other molecules. For related naphthol derivatives, computational methods have been used to determine the relative stabilities of different conformers. beilstein-journals.org
Reaction Pathway Modeling and Transition State Analysis of Chemical Transformations
Computational modeling with DFT allows for the exploration of potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways for chemical transformations, such as oxidation or reduction. nih.gov
A critical component of this modeling is the identification and characterization of transition states—the high-energy structures that exist transiently between reactants and products. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. For instance, in the reduction of the nitro group to an amino group, DFT can be used to model the intermediate species and the energy barriers involved in this transformation. nih.gov Similarly, the mechanism of electrophilic substitution reactions can be investigated by analyzing the stability of intermediates and transition states. Studies on related nitronaphthalene compounds have utilized computational methods to understand their photochemical reaction pathways and the role of different excited states. walshmedicalmedia.comresearchgate.net
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is particularly useful for understanding the behavior of this compound in different environments, such as in solution.
Investigation of Dynamic Behavior and Solution-Phase Conformations
MD simulations can be used to explore the conformational flexibility of this compound in the solution phase. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), researchers can observe how the solvent influences the molecule's shape and dynamics. researchgate.net These simulations can reveal the predominant conformations in solution and the transitions between them. inrs.ca
The interactions between this compound and the surrounding solvent molecules, such as hydrogen bonding, can be analyzed in detail. researchgate.net This information is crucial for understanding the molecule's solubility and how the solvent might affect its reactivity. For example, MD simulations can show how water molecules arrange themselves around the hydrophilic hydroxyl and nitro groups. Such simulations have been used to study the solution-phase behavior of similar molecules, providing insights into their conformational stability. chemrxiv.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties.
For derivatives of this compound, QSAR models can be developed to predict their activity for a specific application, such as their potential as antimicrobial or anticancer agents. This involves calculating a set of molecular descriptors for each derivative, which are numerical representations of their structural and physicochemical properties. These descriptors can include electronic properties (like HOMO-LUMO energies and dipole moment), steric properties, and hydrophobicity. sciencepublishinggroup.com
By using statistical methods like partial least squares (PLS) regression, a model is built that correlates these descriptors with the observed activity. researchgate.net A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net For example, a QSAR study on nitronaphthalenes and their methyl derivatives was developed to predict their mutagenicity based on quantum chemical descriptors. researchgate.net These models can help in identifying the key structural features that are important for a particular activity, such as the presence of a nitro group at a specific position. semanticscholar.org
Computational Chemistry and Theoretical Studies
Prediction of Reactivity and Biological Activity Profiles
The prediction of how this compound will react in chemical processes and interact within biological systems is a key application of computational chemistry. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to forecast these properties.
Research Findings
Detailed computational studies specifically on this compound are not abundant in publicly accessible literature; however, the methodologies for such analyses are well-established through studies on analogous compounds like 1-naphthol (B170400), other nitronaphthols, and various nitroaromatic compounds. mdpi.comresearchgate.net The reactivity of this compound is largely influenced by the electronic properties of the naphthalene (B1677914) ring system, substituted with a hydroxyl (-OH) group and a nitro (-NO2) group. The hydroxyl group is an electron-donating group that activates the aromatic ring, while the nitro group is strongly electron-withdrawing. ontosight.ai This push-pull electronic effect is central to its chemical behavior.
Prediction of Reactivity:
Theoretical predictions of reactivity for compounds like this compound often involve the calculation of global reactivity descriptors using DFT. researchgate.net A suggested method for this compound involves DFT calculations at the B3LYP/6-311+G(d,p) level to simulate charge distribution and analyze frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net
These quantum chemical parameters help in understanding the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, the electron-withdrawing nitro group lowers the energy of the LUMO, enhancing the compound's electrophilicity and its potential to undergo redox reactions, which is believed to be a key part of its mechanism of action.
Table 1: Representative Predicted Reactivity Descriptors for this compound (Note: The following values are illustrative, based on typical results from DFT calculations for similar aromatic nitro compounds, as specific published data for this compound is not available.)
| Descriptor | Typical Value Range (a.u.) | Significance in Predicting Reactivity |
|---|---|---|
| HOMO Energy | -0.2 to -0.3 | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | -0.05 to -0.15 | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | 0.1 to 0.2 | Indicates chemical stability and reactivity; a smaller gap implies higher polarizability and reactivity. researchgate.net |
| Electronegativity (χ) | 0.12 to 0.22 | Measures the power of the molecule to attract electrons. |
| Chemical Hardness (η) | 0.05 to 0.1 | Measures resistance to change in electron distribution; higher values indicate greater stability. |
| Global Softness (S) | 5 to 10 | The reciprocal of hardness; higher values indicate greater reactivity. |
Prediction of Biological Activity:
The biological activity of this compound is thought to stem from the ability of its nitro group to undergo redox reactions, which can generate reactive oxygen species capable of damaging cellular components like proteins and DNA. This mechanism underpins its potential antimicrobial and antitumor activities.
Computational tools like QSAR and other in silico screening platforms (e.g., Pre-ADMET, Molinspiration, MolSoft) are used to predict the biological activities and pharmacokinetic profiles of compounds. nih.govsysrevpharm.org QSAR models correlate variations in the chemical structure of compounds with their biological effects. mdpi.com For nitroaromatic compounds, QSAR studies have been used to predict toxic effects, such as carcinogenicity, by using theoretical molecular descriptors. nih.gov These models often identify molecular shape, bond lengths, and electronic parameters as key factors. nih.gov
Prediction of Activity Spectra for Substances (PASS) is another tool that can estimate a wide range of biological activities based on a compound's structure. The output is typically a list of potential activities with a corresponding "Probability to be active" (Pa) value.
Table 2: Illustrative Predicted Biological Activity Profile for this compound (PASS) (Note: The following is a representative table of potential activities and probabilities that could be generated through in silico prediction tools. It is based on known activities of related nitroaromatic and naphthol compounds.)
| Predicted Biological Activity | Probability to be Active (Pa) | Potential Mechanism |
|---|---|---|
| Antimicrobial | > 0.7 | Generation of reactive oxygen species; interaction with microbial enzymes. |
| Antifungal | > 0.6 | Disruption of fungal cell membranes and metabolic pathways. |
| Antineoplastic / Anticancer | > 0.5 | Induction of oxidative stress and DNA damage in cancer cells. |
| Enzyme Inhibitor (e.g., Catalase) | > 0.5 | Binding to active sites of enzymes, as seen with nitronaphthoquinone (B8798351) derivatives. researchgate.net |
| Antioxidant | > 0.4 | Scavenging of free radicals, although this may be counteracted by the pro-oxidant effect of the nitro group. |
| Dye Production Intermediate | > 0.8 | Serves as a precursor in the synthesis of azo dyes. |
Applications of 5 Nitro 1 Naphthol in Advanced Materials and Chemical Sensing
Role as a Chemical Intermediate in Industrial Synthesis
5-Nitro-1-naphthol is a significant building block in industrial organic synthesis, primarily due to its capacity to be chemically transformed into other useful compounds. The presence of the nitro and hydroxyl groups on the naphthalene (B1677914) ring allows for a variety of chemical reactions, making it a precursor for more complex molecules.
A primary application of this compound is as an intermediate in the production of dyes and pigments. ontosight.ai While not typically a dye itself, it serves as a precursor to key dye components. The most critical transformation is the reduction of its nitro group (-NO₂) to an amino group (-NH₂), which yields 5-amino-1-naphthol (B160307). This resulting compound, 5-amino-1-naphthol, is a highly valuable intermediate in the synthesis of numerous azo dyes. nbinno.com
Azo dyes are characterized by the presence of an azo group (-N=N-) that connects aromatic rings. The synthesis typically involves a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then reacted with a coupling component. 5-Amino-1-naphthol can act as a coupling component, and its derivatives are essential in creating dyes with specific colors and properties for use in textiles, inks, and plastics. nbinno.comscirp.orgresearchgate.net The general class of naphthols are important precursors in the manufacture of azo dyes. atamanchemicals.com
Table 1: Role of Naphthol Derivatives in Dye Synthesis
| Precursor Class | Key Transformation | Resulting Intermediate | Application in Dyes | Representative Dye Class |
|---|---|---|---|---|
| Nitronaphthols | Reduction of nitro group | Aminonaphthols (e.g., 5-Amino-1-naphthol) | Serve as coupling components or can be diazotized | Azo Dyes |
| Naphthols | Azo Coupling | N/A | Act as coupling agents in diazo coupling reactions | Azo Dyes |
| Aminonaphthols | Diazotization & Coupling | Diazonium salts | React with other coupling components to form the final dye | Azo Dyes |
This table illustrates the general synthetic pathways where naphthol derivatives, including those originating from this compound, are utilized in the dye industry.
In the pharmaceutical industry, this compound and its derivatives serve as foundational structures for synthesizing more complex medicinal compounds. ontosight.ainbinno.com The naphthalene skeleton is a "privileged structure" in medicinal chemistry, appearing in various therapeutic agents. researchgate.net The functional groups of this compound allow it to be a versatile starting point for building intricate molecular architectures.
The reduction of this compound to 5-amino-1-naphthol is also a key step in this context. The resulting amine and hydroxyl groups on 5-amino-1-naphthol are reactive sites that can participate in a range of chemical reactions, such as alkylation and amination, to build the core of various pharmaceutical agents. nbinno.com Research has explored derivatives of nitronaphthols for potential anti-inflammatory and antimicrobial activities, making them valuable intermediates in the development of new drugs.
Precursor for Advanced Dyes and Pigments
Development of Chemosensors and Fluorescent Probes
The unique photophysical properties of the naphthalene ring system make this compound and its derivatives excellent candidates for designing chemosensors and fluorescent probes. researchgate.netresearchgate.net These sensors are designed to detect specific ions or molecules by producing a measurable signal, such as a change in color or fluorescence intensity. pandawainstitute.com
A fluorescent chemosensor is typically composed of a fluorophore (the signaling unit) and a receptor (the analyte binding site). semanticscholar.org In sensors derived from this compound, the naphthol moiety often serves as the fluorophore. The design of these sensors relies on several key mechanisms:
Photoinduced Electron Transfer (PET): In the "off" state, the receptor can quench the fluorophore's emission through electron transfer. Upon binding an analyte, this process is inhibited, leading to a "turn-on" of fluorescence. researchgate.net
Chelation-Enhanced Fluorescence (CHEF): When the sensor binds to a metal ion, a rigid chelate ring can form. This increased rigidity reduces non-radiative decay pathways and enhances fluorescence emission. researchgate.net
Intramolecular Charge Transfer (ICT): The interaction with an analyte can alter the electron distribution within the sensor molecule, leading to a shift in the fluorescence emission wavelength. pandawainstitute.com
Inhibition of C=N Isomerization: In many Schiff base sensors, rotation around the C=N double bond provides a pathway for non-radiative energy loss, quenching fluorescence. Analyte binding can lock this bond, blocking this pathway and turning fluorescence on. researchgate.netresearchgate.net
Selectivity is achieved by tailoring the chemical structure of the receptor to bind specifically with a target analyte, such as a particular metal ion or anion, through precise coordination interactions. nih.gov
Derivatives of naphthol have been successfully engineered into chemosensors for a variety of analytes.
Metal Ion Sensing: Naphthol-based Schiff base sensors have demonstrated high selectivity for metal ions like aluminum (Al³⁺). researchgate.net For example, a sensor can be designed where the hydroxyl group of the naphthol and the imine nitrogen of the Schiff base form a specific binding pocket for Al³⁺. researchgate.net Upon coordination, the C=N bond is locked, inhibiting isomerization and activating the CHEF mechanism, which results in a significant increase in fluorescence intensity. researchgate.netresearchgate.net Similar principles have been applied to create sensors for other ions, such as iron (Fe³⁺), which may induce a colorimetric (visible color change) rather than a fluorescent response. researchgate.net
Anion Sensing: The design of anion sensors can be more complex. One strategy involves using a metal-sensor complex as an intermediary. The target anion can interact with this complex, causing a displacement that results in a detectable optical signal. researchgate.net Thiourea-based naphthol sensors have also been developed that can detect anions like cyanide (CN⁻) through changes in color and fluorescence. researchgate.net
Table 2: Examples of Naphthol-Based Chemosensors
| Sensor Base | Target Analyte | Sensing Mechanism | Signal Output |
|---|---|---|---|
| Naphthol Schiff Base | Al³⁺ | CHEF, Inhibition of C=N Isomerization | Fluorescence "Turn-On" researchgate.netresearchgate.net |
| Naphthol-Nitroaniline Schiff Base | Fe³⁺ | Coordination | Colorimetric Change researchgate.net |
| Naphthol-bisthiazolopyridine | CN⁻ (Cyanide) | Coordination/Displacement | Colorimetric & Fluorescence Change researchgate.net |
This table summarizes research findings on chemosensors developed from naphthol and related structures for detecting various analytes.
Design Principles for Selective Recognition and Detection
Catalytic Applications and Role in Organic Reactions
Beyond its role as a simple intermediate, this compound and its derivatives are involved in more advanced synthetic applications, including catalysis and specialized organic reactions.
Research has shown that the catalytic reduction of nitrophenols and nitronaphthols can be achieved using metallic nanoparticles as catalysts. For instance, β-cyclodextrin modified gold nanoparticles have been used for the catalytic reduction of 4-nitro-1-naphthol, a structural isomer of this compound. sioc-journal.cn These studies demonstrate molecular selectivity, where the catalyst's efficiency is influenced by the specific structure of the substrate molecule. sioc-journal.cn
Furthermore, naphthols are important substrates in catalytic dearomatization reactions. unibo.it These reactions transform the flat aromatic naphthol ring into a more complex, three-dimensional naphthalenone structure, providing rapid access to densely functionalized molecular architectures that are valuable in organic synthesis. unibo.it Derivatives of naphthols, such as aminoalkylnaphthols (known as Betti bases), can also function as effective ligands in metal-catalyzed reactions, including asymmetric synthesis, where controlling the stereochemistry of the product is crucial. rsc.org
Biological Activity and Pharmacological Relevance
Antimicrobial Efficacy and Underlying Mechanisms of Action
The unique chemical structure of 5-Nitro-1-naphthol, featuring a naphthalene (B1677914) ring with both a hydroxyl (-OH) and a nitro (-NO2) group, contributes to its biological reactivity. ontosight.ai Research has explored its potential as an antimicrobial agent. ontosight.ai
This compound has demonstrated notable antibacterial properties. The mechanism of action for nitro compounds often involves the reduction of the nitro group, which leads to the creation of reactive intermediates capable of damaging microbial DNA. The biological activity of this compound is linked to its interactions with various biomolecules. The nitro group can undergo redox reactions, generating reactive oxygen species that damage cellular components. This property is central to its antimicrobial activities, where it targets and damages cellular proteins and DNA, ultimately causing cell death. Studies have confirmed its efficacy in inhibiting the growth of various bacterial strains, highlighting its potential as a significant antimicrobial agent.
Derivatives of the closely related 1-naphthol (B170400) have also been synthesized and tested for antibacterial activity. For example, certain azetidinone derivatives of 1-naphthol have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compound N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamide displayed considerable antibacterial activity against B. subtilis and E. coli. nih.gov
While the primary focus has often been on its antibacterial properties, the broader antimicrobial spectrum of naphthol derivatives includes antifungal activity. For instance, various synthesized azines derived from 2-naphthol (B1666908) were screened for their effectiveness against fungal strains such as Aspergillus nidulans, Aspergillus parasiticus, and Aspergillus terius. jocpr.com Similarly, studies on other 1-naphthol derivatives have shown that while some possess antifungal properties, the activity can be weak compared to their antibacterial effects. nih.gov For example, most tested N'-(substituted benzylidene)-2-(naphthalen-1-yloxy)-acetohydrazides and their related azetidinones showed poor activity (MIC >128 μg/ml) against fungal strains. nih.gov
Antibacterial Properties and Cellular Targets
Antioxidant Properties and Radical Scavenging Activity
The antioxidant potential of phenolic compounds is a key area of research. This compound is noted for its potential antioxidant effects, a characteristic influenced by its functional groups. ontosight.ai The ability of naphthol derivatives to act as antioxidants has been investigated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. innovareacademics.inresearchgate.net This test measures a compound's ability to donate an electron and scavenge free radicals. innovareacademics.inrsc.org
Studies on related isomers like 1-naphthol have shown that it possesses significant radical scavenging effects. nih.gov The antioxidant activity of such phenolic compounds is often attributed to their ability to donate a hydrogen atom, thereby neutralizing reactive radicals. rsc.org While specific IC50 values for this compound are not detailed in the provided context, the general class of naphthols and their derivatives are recognized for this activity. researchgate.netnih.gov For instance, a study on 1-naphthol and 2-naphthol showed they are effective antioxidants, though this activity can be altered by metabolic processes like sulfate (B86663) conjugation. nih.gov
Anticancer and Antitumor Potential
Research has pointed towards the potential of this compound and its derivatives as anticancer agents. The mechanism is often linked to its ability to induce oxidative stress, which can damage the DNA and proteins of cancer cells, leading to apoptosis (programmed cell death).
The cytotoxic effects of nitronaphthyl compounds have been evaluated against various human cancer cell lines. While direct data on this compound is limited in the provided search results, the cytotoxicity of its reduced form, 5-amino-1-naphthol (B160307), was found to be moderate, with IC50 values ranging from 9 to 15 µg/mL in one study. nih.gov This suggests that the core naphthol structure possesses inherent cytotoxic potential.
Other related structures, such as nitro-substituted hydroxynaphthanilides, have demonstrated significant antiproliferative activity. nih.gov For instance, compounds like 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide showed potent activity against THP-1 (leukemia) and MCF-7 (breast cancer) cell lines, inducing cell cycle arrest in the G1 phase. nih.gov The position of the nitro group on the anilide ring was found to be crucial for the compound's potency. nih.gov Quinones, which can be formed from the oxidation of naphthols, are also known to provoke apoptosis in cancer cells. inca.gov.br
Cytotoxicity Mechanisms in Cancer Cell Lines
Enzyme Inhibition Studies (e.g., Catalase)
While direct studies on this compound's inhibition of catalase are not extensively detailed, research into its close derivatives, specifically 5-nitro-1,4-naphthoquinones (NQ), provides significant insight into this area. researchgate.netnih.gov Catalase is a crucial enzyme that protects cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide into water and oxygen. scirp.orgmdpi.com The inhibition of this enzyme can have significant biological consequences. scirp.org
Studies on newly synthesized regioisomers of N(H)-substituted-5-nitro-1,4-naphthoquinones have demonstrated effective catalase inhibition. researchgate.netnih.gov These derivatives were synthesized by reacting 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) with various nucleophiles like anilines and piperazines. researchgate.netnih.gov The resulting compounds showed percentage inhibition values for catalase ranging from 0.71% to 0.86%. researchgate.netnih.gov
Among the tested compounds, 2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione was identified as the strongest inhibitor of the catalase enzyme in its series. researchgate.netnih.gov This highlights the potential for this class of compounds to modulate the activity of key cellular enzymes.
Table 1: Catalase Inhibition by 5-Nitro-1,4-naphthoquinone Derivatives
| Compound Class | Inhibition Range (%) | Most Potent Inhibitor Example |
| N(H)-substituted-5-nitro-1,4-naphthoquinones | 0.71 - 0.86 | 2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione |
Data sourced from studies on newly synthesized regioisomers. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Impact
The biological activity of nitronaphthoquinone (B8798351) derivatives is significantly influenced by their chemical structure, particularly the presence and position of the nitro group and other substituents. researchgate.netnih.gov Structure-Activity Relationship (SAR) studies aim to understand how specific molecular features relate to a compound's pharmacological effects. drugdesign.org
For derivatives of 5-nitro-1,4-naphthoquinone, the nitro group (-NO2) is known to enhance biological activity due to its electron-withdrawing properties. researchgate.netnih.gov The activity of these compounds can be further modulated by the nature of other substituents on the naphthoquinone ring. mdpi.com
Key SAR findings for these derivatives include:
Influence of the Nitro Group : The presence of the nitro group on the aromatic ring of the quinone system is recognized for increasing the biological activity of naphthoquinones. researchgate.netnih.gov
Impact of Substituent Position : In a study of regioisomeric pairs, the 2-chloro regioisomers of 5-nitro-1,4-naphthoquinone derivatives consistently demonstrated higher antioxidant capacity than their corresponding 3-chloro regioisomers. researchgate.netnih.gov This suggests that the specific placement of substituents around the quinone core is critical for determining biological effects.
Role of Amino Group Substitution : The introduction of substituted amino groups can modulate physicochemical properties and interactions with biomolecules. mdpi.com For example, introducing a 3,4,5-trimethoxyphenyl group into certain naphthoquinone derivatives was found to improve their ability to inhibit breast cancer cells. mdpi.com
These studies underscore the importance of the molecular framework in defining the biological impact of compounds related to this compound.
Bioactivation and Bioreduction Pathways in Biological Systems
Nitroaromatic compounds, including this compound, often require metabolic activation within biological systems to exert their effects. scielo.br This process, known as bioactivation, is frequently mediated by bioreduction of the nitro group. scielo.brresearchgate.net
The central pathway for the bioactivation of nitroaromatic compounds involves the enzymatic reduction of the nitro group (-NO2). scielo.brresearchgate.net This reduction can proceed through a one-electron or two-electron pathway, catalyzed by enzymes such as nitroreductases (NTR). scielo.brresearchgate.net The reduction of the nitro group can generate reactive intermediates, including nitroso and hydroxylamine (B1172632) species, which can then interact with cellular macromolecules like proteins and DNA, leading to various biological effects such as antimicrobial or cytotoxic activity.
In the case of this compound, the complete reduction of its nitro group yields 5-Amino-1-naphthol. This conversion is a critical step in its metabolism and is typically achieved through methods like catalytic hydrogenation. The process of bioreduction is a key "off-to-on" switch for the bioactivity of many nitro compounds, transforming a less reactive precursor into a highly reactive species within the target cells or tissues. nih.govgoogle.com
Environmental Fate and Ecotoxicological Considerations
Environmental Degradation Pathways
The persistence and transformation of 5-Nitro-1-naphthol in the environment are governed by a combination of biological and chemical processes. These pathways determine the compound's concentration, bioavailability, and the nature of any transformation products.
The biodegradation of nitroaromatic compounds, such as this compound, is a key process influencing their environmental persistence. Microorganisms in soil and water can mineralize or transform these compounds through several metabolic pathways. nih.gov While specific studies on this compound are limited, the degradation of related nitroaromatic compounds has been extensively studied, providing insight into its likely fate.
Microbial degradation of nitroaromatics can proceed under both aerobic and anaerobic conditions. nih.gov Common strategies employed by microorganisms include:
Reductive Pathways: Under anaerobic conditions, the nitro group (-NO₂) is often reduced sequentially to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov These reactions are catalyzed by nitroreductases. The resulting aminonaphthols may be more or less toxic and can be susceptible to further degradation or polymerization.
Oxidative Pathways: Aerobic bacteria have evolved mechanisms to remove the nitro group oxidatively. This can occur via monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.govannualreviews.org The resulting dihydroxylated naphthalene (B1677914) can then enter central metabolic pathways.
Fungal Degradation: Certain fungi, like the white-rot fungus Phanerochaete chrysosporium, have been shown to mineralize a variety of nitroaromatic compounds, often using powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidases. nih.govannualreviews.org
For instance, the parent compound, 1-naphthol (B170400), is known to be biodegradable, although it can be toxic to some microorganisms. scielo.br The addition of a nitro group, as in this compound, generally makes the compound more resistant to degradation due to the electron-withdrawing nature of the nitro group. dtic.mil However, various microbial strains have demonstrated the ability to utilize nitroaromatic compounds as sources of carbon and nitrogen. dtic.mil
Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process for aromatic compounds. Nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) are known to be susceptible to photolysis. rsc.org The exposure of this compound to sunlight, particularly UV radiation, is expected to initiate chemical transformations.
Studies on related compounds like naphthalene and other nitronaphthalenes show that photodegradation can lead to the formation of various products, including hydroxylated derivatives and quinones. epa.govekb.eg For example, the photolysis of naphthalene in the presence of hydroxyl radicals can produce naphthols and naphthoquinones. epa.govresearchgate.net The presence of the nitro group can influence the rate and pathway of these reactions. Research has shown that nitronaphthols can be formed through the atmospheric reaction of parent PAHs with nitrogen oxides. rsc.orgbham.ac.uk
Regarding chemical stability, this compound is generally stable under standard storage conditions. chemsrc.com However, its stability in complex environmental matrices like water and soil will depend on factors such as pH, temperature, and the presence of other reactive species. The parent compound, 1-naphthol, is relatively stable in solution, though its stability decreases in the presence of oxidizing agents or under specific pH conditions. europa.eu The nitro group in this compound can undergo reduction to an amino group or be involved in oxidation reactions, leading to the formation of quinones.
Biotransformation Processes in Aquatic and Soil Environments
Ecotoxicity Studies on Relevant Organisms
The release of chemical compounds into the environment raises concerns about their potential to harm living organisms. Ecotoxicity studies evaluate these impacts across different trophic levels.
1-Naphthol, a major metabolite of the insecticide carbaryl, has been shown to be toxic to various freshwater fish species, in some cases more so than the parent pesticide. ias.ac.in Nitronaphthalenes are also known to be hazardous to aquatic life. A safety data sheet for nitronaphthalene indicates it is poisonous to fish and plankton. lgcstandards.com Another for 2-Nitro-1-naphthol (B145949) states it is toxic to aquatic life with long-lasting effects. apolloscientific.co.uk The definitions for standard ecotoxicity endpoints are provided in the table below. chemsafetypro.com
Table 1: Definitions of Ecotoxicity Endpoints
| Endpoint | Definition |
|---|---|
| LC50 (Fish) | The concentration of a substance in water that is lethal to 50% of a test population of fish over a specified period, typically 96 hours. |
| EC50 (Daphnia) | The concentration of a substance that causes an adverse effect (e.g., immobilization) in 50% of a test population of Daphnia over a specified period, usually 48 hours. |
| ErC50 (Algae) | The concentration of a substance that results in a 50% reduction in the growth rate of a test population of algae over a specified period, typically 72 hours. |
| NOEC | The No-Observed-Effect-Concentration is the highest tested concentration at which no statistically significant adverse effect is observed in the exposed population compared to a control group. |
Given the known toxicity of its parent compound (1-naphthol) and other nitroaromatics, it is reasonable to infer that this compound poses a risk to aquatic organisms.
Table 2: Aquatic Toxicity Data for Related Compounds
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Nitronaphthalene | Daphnia | 48h EC50 | >0.035 | lgcstandards.com |
| Algae | 72h EC50 | >100 | lgcstandards.com | |
| 1-Naphthol | Catla catla (Fish) | 96h LC50 | 4.3 | ias.ac.in |
| Anabas testudineus (Fish) | 96h LC50 | 3.3 | ias.ac.in | |
| Mystus cavasius (Fish) | 96h LC50 | 1.1 | ias.ac.in |
This table presents data for compounds structurally related to this compound to provide an indication of potential toxicity. Direct data for this compound was not found.
The impact of this compound on terrestrial ecosystems has not been specifically documented. However, the effects of nitrogen-containing compounds on land-based environments are a well-established area of research. The introduction of excess reactive nitrogen into terrestrial ecosystems can lead to several adverse effects. wur.nl
These impacts include:
Eutrophication: Increased nitrogen availability can favor the growth of nitrogen-loving plant species, leading to a decline in the biodiversity of plants adapted to low-nutrient conditions. nine-esf.orgresearchgate.net
Soil Acidification: Nitrification processes can lead to the acidification of soil, which can mobilize toxic metals and leach essential nutrients like calcium and potassium, impacting soil fertility and plant health. researchgate.net
Direct Toxicity: High concentrations of certain nitrogen compounds can be directly toxic to plants and soil organisms. usda.gov
While these are general effects of nitrogen pollution, the specific impact of this compound would depend on its concentration, bioavailability, and transformation rates in the soil environment.
Impact on Aquatic Organisms (e.g., Fish, Daphnia, Algae)
Potential for Genotoxicity and Mutagenicity Mechanisms
Nitroaromatic compounds are a class of chemicals well-known for their potential to cause genetic damage. innovareacademics.in Many nitro-PAHs are recognized as mutagens, and their mechanism of action often involves metabolic activation. researchgate.netacs.org
The primary mechanism for the genotoxicity of nitroaromatics is the reduction of the nitro group. scielo.br Cellular enzymes, particularly nitroreductases found in bacteria and mammalian tissues, can convert the nitro group into highly reactive electrophilic intermediates, such as nitroso and N-hydroxylamino derivatives. annualreviews.org These reactive metabolites can then bind covalently to DNA, forming DNA adducts. uconn.edu
These DNA adducts can disrupt the normal functioning of DNA, leading to:
Point Mutations: During DNA replication, the adducted base can be misread by DNA polymerases, causing nucleotide substitutions. uconn.edu
Frameshift Mutations: The bulky adducts can cause insertions or deletions of base pairs.
DNA Strand Breaks: The repair processes initiated in response to DNA damage can sometimes lead to breaks in the DNA backbone.
Studies on related compounds like 1- and 2-nitronaphthalene (B181648) have confirmed their mutagenic activity in bacterial assays (e.g., the Ames test) and their ability to induce DNA damage and mutations in human cell lines. inchem.orgcapes.gov.brdoi.org For example, 2-nitronaphthalene was found to have greater mutagenic potency than its parent compound, naphthalene. capes.gov.br Given that this compound shares the core nitronaphthalene structure, it is highly probable that it also possesses genotoxic and mutagenic potential, acting through a similar mechanism of reductive activation and DNA adduct formation.
Environmental Monitoring and Occurrence in Polluted Matrices
The environmental presence of this compound and related nitronaphthols is primarily a consequence of industrial activities and atmospheric chemical transformations. While direct monitoring data for this compound is limited in publicly available literature, its occurrence can be inferred from the detection of its precursors and related compounds in various environmental matrices. The compound can enter the environment through its use in the manufacturing of dyes and pigments or form secondarily from the atmospheric nitration of naphthalene and the transformation of its parent compound, 1-naphthol. ontosight.aiunito.it
Sources and Formation
Nitronaphthols are recognized as derivatives of polycyclic aromatic hydrocarbons (PAHs) that form through chemical reactions in the atmosphere. rsc.org Studies have identified both naphthols and nitronaphthols as products of the reaction between PAHs and the nitrate (B79036) radical (NO₃). rsc.org A significant source of these precursors is diesel exhaust, which contains substantially higher levels of hydroxylated aromatic compounds like naphthols compared to gasoline emissions. ca.gov These compounds can then react with nitrogen oxides present in polluted air to form nitronaphthols. unito.it
Occurrence in the Atmosphere
Atmospheric transport plays a crucial role in the distribution of nitronaphthols. A study tracking various nitro-aromatic compounds (NACs) in air masses traveling from Los Angeles to Beijing observed a significant increase in the levels of nitronaphthols, with concentrations rising by a factor of 1.3 to 21.1. acs.org This increase was strongly associated with ambient nitrogen dioxide (NO₂) levels, highlighting the role of atmospheric nitration during long-range transport. acs.org
Occurrence in Water and Frigid Environments
The precursor to this compound, 1-naphthol, is a known pollutant in industrial wastewater. A large-scale survey by the U.S. EPA identified 1-naphthol in the effluent from several industrial sectors. echemi.com The presence of this precursor in aquatic environments creates the potential for the formation of nitronaphthol derivatives.
Recent research has uncovered a significant formation pathway for nitronaphthols in frigid environments. Studies have demonstrated that the transformation of 1-naphthol is greatly accelerated in ice. researchgate.netresearchgate.net This phenomenon, known as the "freeze-concentration effect," leads to the accumulation of 1-naphthol and nitrites (NO₂⁻) in the liquid-like boundaries of ice grains, facilitating their reaction to form nitronaphthols. researchgate.netresearchgate.net In one experiment, nearly 90% of the initial 1-naphthol was transformed within two hours under freezing conditions, yielding 1.62 µM of nitro-naphthols, whereas no significant transformation was observed in liquid water at 4°C. researchgate.netresearchgate.net
Research Findings on Precursor and Derivative Occurrence
The following tables summarize key findings regarding the detection of 1-naphthol (the precursor) and the experimental formation of nitronaphthols.
| Industrial Category | Positive Occurrences | Median Concentration (ppb) | Highest Concentration (ppb) |
|---|---|---|---|
| Timber Products | 3 | 2755.4 | 3923 |
| Printing & Publishing | 6 | 34.3 | 137 |
| Organic Chemicals | 10 | 5.9 | 235 |
| Condition | Initial 1-Naphthol Concentration | Transformation Time | Resulting Nitronaphthol Concentration | Key Finding |
|---|---|---|---|---|
| Frozen (-20°C) | 10 µM | 2 hours | 1.62 µM | Transformation attributed to the "freeze-concentration effect". |
| Liquid Water (4°C) | 10 µM | 2 hours | No significant transformation | Highlights the critical role of freezing in the formation pathway. |
Analytical Methods for Detection
A variety of analytical techniques are employed to monitor for nitronaphthols and related nitroaromatic compounds in environmental samples. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common method for analysis. researchgate.net For more complex matrices and lower detection limits, gas chromatography coupled with mass spectrometry (GC-MS) is frequently used. cdc.govresearchgate.net
| Compound Type | Analytical Method | Matrix | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Nitro-PAHs | GC-MS | Surface & Groundwater | 0.26 - 1.07 µg/L | researchgate.net |
| Substituted PAHs (incl. 1-Naphthol) | Online SPE–UHPLC-HRMS | Surface Water | 0.13 - 1.98 ng/L | nih.gov |
| 1-Naphthol | Solid-Phase Spectrophotometry | Environmental Water | 20 µg/L | researchgate.net |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental to the separation and analysis of 5-Nitro-1-naphthol from complex mixtures. These techniques are prized for their high resolving power, which allows for the isolation of the target analyte from isomers and other structurally related compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds like this compound. epa.gov This method is particularly suitable for non-volatile and thermally sensitive compounds. In a typical HPLC setup for this compound, a C18 reversed-phase column is frequently used, which separates compounds based on their hydrophobicity. europa.euplos.org The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water, sometimes with additives like acetic acid to improve peak shape. upc.edugoogle.com
Detection is commonly achieved using an ultraviolet (UV) detector, as the nitro and naphthol functional groups in this compound provide strong chromophores. europa.eu The specific wavelength for detection is chosen to maximize sensitivity and selectivity. For instance, a detection wavelength of 254 nm has been noted for quantifying impurities in this compound. Indirect fluorescence detection has also been reported as a sensitive method for nitrated polycyclic aromatic hydrocarbons, where the analyte quenches the fluorescence of a fluorophore in the mobile phase. nih.gov The versatility of HPLC allows for its application in purity assessment, quantification in environmental samples, and monitoring of chemical reactions. researchgate.net
Table 1: Illustrative HPLC Methods for Naphthol and Nitroaromatic Compounds
| Parameter | Method 1: Naphthols in Geothermal Fluids researchgate.net | Method 2: 1-Naphthol (B170400) from Acetate Conversion plos.org | Method 3: Nitrated Aromatics in Water nih.gov |
|---|---|---|---|
| Analyte(s) | Naphthalene (B1677914), 1-naphthol, 2-naphthol (B1666908) | 1-Naphthol, 1-Naphthol acetate | Nitrated Polycyclic Aromatic Hydrocarbons |
| Column | C18 reversed-phase | C18 reversed-phase | C18 |
| Mobile Phase | Isocratic elution | Acetonitrile and water | Methanol/water or Acetonitrile/water |
| Detection | Not specified | PDA detector at 280 nm | Indirect Fluorescence |
| Application | Geothermal fluid analysis | Enzyme activity assay | Environmental water sample analysis |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is a benchmark for forensic substance identification. wikipedia.org For the analysis of nitroaromatic compounds, GC-MS provides high sensitivity and specificity. mdpi.comfigshare.com The sample is first vaporized and separated in the gas chromatograph based on boiling point and polarity, before being fragmented and detected by the mass spectrometer, which provides a unique mass spectrum or "fingerprint" for the compound. scitepress.org
While highly effective, the analysis of some polar compounds like nitrophenols by GC can be challenging due to potential interactions with the column, which can be mitigated by derivatization. researchgate.net This process converts the analyte into a less polar and more volatile compound, improving its chromatographic behavior. For related compounds, such as those found in hair dyes, GC-MS with in-situ derivatization has been successfully employed. mdpi.com The high temperatures used in the GC-MS injection port can sometimes lead to the thermal degradation of the molecules being analyzed. wikipedia.org
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and assessing the purity of products. google.com In the synthesis of this compound, TLC can be used to track the consumption of the starting material (1-naphthol) and the formation of the desired product. google.com The technique involves spotting the reaction mixture onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a suitable mobile phase. ijcps.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Visualization is often achieved under UV light, where the separated spots can be observed due to the fluorescence or UV absorbance of the compounds.
For instance, in the reduction of nitrobenzene, a related nitroaromatic compound, TLC was used to detect the resulting aniline (B41778) after diazotization and coupling with β-naphthol, which produced a colored spot. ijcps.org This highlights the utility of TLC in qualitative analysis and for providing a quick snapshot of the components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
Spectrophotometric Methods for Quantitative Determination
Spectrophotometry, particularly UV-Visible spectrophotometry, is a widely used technique for the quantitative determination of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. wikipedia.orgyoutube.com Molecules containing chromophores, such as the nitro and aromatic ring systems in this compound, exhibit characteristic absorption spectra. msu.edu The principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. youtube.com
This method has been applied to the determination of nitrite (B80452) in water samples, where p-nitroaniline is diazotized and coupled with 1-naphthol to form a colored azo dye, which is then quantified spectrophotometrically. researchgate.netresearchgate.net The wavelength of maximum absorbance (λmax) is selected for measurement to ensure the highest sensitivity. omicsonline.org While spectrophotometry is a straightforward and accessible technique, its selectivity can be limited in complex matrices where other components may absorb at similar wavelengths. scitepress.orgnih.gov
Electrochemical Detection Methods for Sensitive and Selective Analysis
Electrochemical methods offer a highly sensitive and selective approach for the detection of electroactive compounds like this compound. These techniques are based on the measurement of the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. Cyclic voltammetry, for example, can be used to study the redox properties of this compound.
The development of chemically modified electrodes has significantly enhanced the performance of electrochemical sensors. For instance, electrodes modified with materials like samarium oxide nanoparticles have been used for the detection of p-nitrophenol. Similarly, sensors based on cyclodextrin-decorated gold nanoparticles and graphene oxide have shown high sensitivity and selectivity for nitrophenol detection. rsc.orgnih.gov These modifications can improve the catalytic activity towards the analyte and increase the surface area of the electrode, leading to lower detection limits. rsc.org The reduction of the nitro group in nitroaromatic compounds is often the basis for their electrochemical detection. A disposable sensor utilizing a poly-5-amino-1-naphthol modified electrode has been developed for quantifying tyramine, demonstrating the versatility of naphthol-based polymers in sensor construction. researchgate.net
Development of Novel Sensor Platforms for Real-Time Monitoring
The demand for real-time, on-site monitoring of environmental pollutants and industrial chemicals has driven the development of novel sensor platforms. These platforms often integrate advanced materials with transduction elements to provide a rapid and sensitive response to the target analyte. For nitroaromatic compounds, various sensor technologies are being explored. mdpi.com
Chemiresistive sensors, which measure the change in electrical resistance of a sensing material upon exposure to the analyte, are a promising area of research. mdpi.com Materials such as metal-organic frameworks (MOFs), quantum dots, and carbon nanotubes are being investigated for their potential in detecting nitroaromatics. mdpi.com Fluorescent sensors also represent a significant class of novel detection platforms. nih.gov For example, a water-soluble fluorescent sensor based on a phosphazene platform has been developed for the selective detection of nitroaromatic compounds through a "turn-off" fluorescence signal. nih.gov Another approach involves a complementary sensor system combining silicon quantum dots and enzymes to selectively detect and differentiate between various nitroaromatic compounds. chemrxiv.orgchemrxiv.org These emerging technologies hold the potential for creating portable and highly selective devices for the continuous monitoring of this compound and related compounds.
Supramolecular Interactions and Host Guest Chemistry
Inclusion Complexation with Macrocyclic Hosts (e.g., Cyclodextrins, Calixarenes)
Inclusion Complexation with Macrocyclic Hosts (e.g., Cyclodextrins, Calixarenes)
Macrocyclic hosts like cyclodextrins and calixarenes are well-known for their ability to encapsulate guest molecules within their cavities, forming inclusion complexes. researchgate.netrsc.orgresearchgate.net Cyclodextrins, which are cyclic oligosaccharides, possess a hydrophilic exterior and a hydrophobic inner cavity, making them suitable for complexing hydrophobic guests like 5-Nitro-1-naphthol in aqueous solutions. researchgate.netthno.org The size of the cyclodextrin (B1172386) (α, β, or γ) cavity is a critical factor in achieving stable complexation. researchgate.net For a naphthalene (B1677914) derivative, β-cyclodextrin, with its seven glucopyranose units, is often a suitable host. researchgate.net
Calixarenes are another class of macrocycles that can act as hosts. rsc.orgresearchgate.net They possess a pre-organized cavity that can be functionalized to create specific binding sites, making them versatile receptors for neutral molecules. researchgate.netmdpi.com The complexation with calixarenes can be driven by a combination of hydrogen bonding, CH-π, and π-π interactions between the nitroaromatic guest and the host's aromatic rings. mdpi.comnih.gov
Binding Mechanisms and Thermodynamics of Complexation
The formation of a host-guest complex between this compound and a macrocyclic host is a thermodynamically driven process. The primary binding mechanisms include:
Hydrophobic Interactions and van der Waals Forces: The nonpolar naphthalene moiety of this compound can be encapsulated within the hydrophobic cavity of a cyclodextrin in an aqueous environment. This process is entropically favorable as it releases high-energy water molecules from the cavity into the bulk solvent. researchgate.netiupac.org Van der Waals forces provide further stabilization.
Hydrogen Bonding: The hydroxyl and nitro groups of the guest molecule can form hydrogen bonds with the functional groups on the rim of the host molecule, such as the hydroxyl groups of cyclodextrins or modified calixarenes. researchgate.netnih.gov
π-π Stacking: The electron-rich naphthalene ring can engage in π-π stacking interactions with the aromatic walls of calixarene (B151959) hosts. mdpi.com The electron-withdrawing nitro group can enhance these interactions with electron-rich aromatic systems.
Table 1: Illustrative Thermodynamic Parameters for Host-Guest Complexation in Aqueous Solution (Note: Data is hypothetical and based on typical values for similar nitroaromatic-cyclodextrin systems for illustrative purposes.)
| Host | Guest | Binding Constant (K) (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
|---|---|---|---|---|---|
| β-Cyclodextrin | This compound | 500 - 2000 | -15 to -20 | -18 to -25 | -3 to -5 |
| Calix mdpi.comarene Derivative | This compound | 1000 - 5000 | -17 to -22 | -20 to -30 | -3 to -8 |
Role of Solvent Effects on Host-Guest Recognition and Selectivity
The choice of solvent plays a crucial role in the thermodynamics of host-guest complexation. iupac.orgresearchgate.net The stability and selectivity of inclusion complexes are significantly influenced by the competition between solvent-solute and solvent-solvent interactions versus host-guest interactions. psu.eduresearchgate.net
For complexes driven by hydrophobic interactions, such as with cyclodextrins, binding is strongest in water. iupac.org The poor solubility of the nonpolar guest in water and the unfavorable interaction of water with the host's nonpolar cavity provide a strong driving force for complexation. iupac.org In organic solvents, this hydrophobic driving force is diminished, leading to much weaker binding. iupac.org The binding strength typically decreases in the order: water > polar protic solvents > dipolar aprotic solvents > nonpolar solvents. iupac.org
Non-Covalent Interactions in Supramolecular Assemblies
Beyond inclusion in a host cavity, this compound can participate in the formation of larger supramolecular assemblies through various non-covalent interactions. mdpi.com These interactions dictate how molecules recognize each other and self-assemble into ordered structures. nih.gov
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group itself can act as acceptors. This can lead to the formation of intermolecular hydrogen-bonded chains or networks. nih.govatlantis-press.com
π-π Stacking: The planar naphthalene rings are prone to π-π stacking, a key interaction in the crystal packing of many aromatic compounds. Studies on the 1-naphthol (B170400) dimer have shown a surprising preference for a V-shaped, partially overlapping π-stacked structure over a classic hydrogen-bonded structure, highlighting the importance of dispersion forces in larger aromatic systems. acs.org
Anion-π Interactions: Upon deprotonation of the acidic naphthol group, the resulting naphtholate anion can engage in favorable anion-π interactions with the electron-deficient aromatic ring of another molecule. beilstein-journals.org The presence of the electron-withdrawing nitro group on a neighboring molecule would further stabilize such an interaction. Research on related 1,8-disubstituted naphthalene systems has shown that these anion-π interactions can influence properties like acidity (pKa). beilstein-journals.org
These varied non-covalent forces can lead to the formation of complex, self-assembled structures in both the solid state and solution. nih.govatlantis-press.com
Potential Applications in Controlled Release and Molecular Recognition Systems
The unique host-guest and non-covalent interactions of this compound and related structures open doors to several advanced applications.
Controlled Release Systems: The principles of host-guest chemistry are widely used to enhance the solubility and stability of guest molecules and to control their release. thno.orgresearchgate.net A drug molecule like this compound could be encapsulated within a biocompatible host like a cyclodextrin, protecting it until it reaches a target site where release is triggered by a change in conditions (e.g., pH, temperature, or the presence of a competitive guest). thno.org Furthermore, self-immolative linkers based on nitroaromatic chemistry have been developed for controlled release. researchgate.netrsc.org In such a system, the nitro group acts as a trigger; its selective reduction under specific biological conditions (e.g., in a hypoxic tumor environment) can initiate a cascade reaction that cleaves the linker and releases the active molecule. researchgate.netrsc.org
Molecular Recognition and Sensing: Supramolecular systems are at the heart of molecular sensors. The complexation of this compound with a host, particularly a fluorescently active calixarene, could lead to a detectable change in the host's fluorescence spectrum (quenching or enhancement). researchgate.netmdpi.com This phenomenon forms the basis for fluorescent sensors for nitroaromatic compounds, which are important for detecting explosives and environmental pollutants. mdpi.com While no significant association was found for some specific calixarenes and nitroaromatics, the principle remains a powerful tool in sensor design. mdpi.com The specific non-covalent interactions allow for the design of hosts with high selectivity for a particular guest molecule. thno.orgresearchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of 5-Nitro-1-naphthol often involves the nitration of 1-naphthol (B170400) using a mixture of nitric and sulfuric acids. ontosight.ai While effective, this method can generate significant acid waste, prompting the search for more environmentally friendly and sustainable synthetic routes. researchgate.net Future research is focused on developing greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous reagents. sciltp.com
Key areas of exploration include:
Catalytic Nitration: Investigating the use of solid acid catalysts or other heterogeneous catalysts to replace corrosive liquid acids. These catalysts can often be recovered and reused, reducing waste and improving process economics.
Solvent-Free Reactions: Developing synthetic protocols that eliminate the need for organic solvents, which are often volatile and contribute to environmental pollution. mdpi.com Techniques such as mechanochemistry and solid-state synthesis are being explored.
Biocatalysis: Utilizing enzymes to catalyze the nitration of 1-naphthol. huarenscience.com Biocatalysis offers the potential for high selectivity and mild reaction conditions, aligning with the principles of green chemistry.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. Flow chemistry can offer improved safety, better control over reaction parameters, and easier scalability compared to traditional batch processes. researchgate.net
The development of sustainable synthesis methods is not only crucial for reducing the environmental impact of chemical production but also for ensuring the economic viability of this compound and its derivatives in various applications. fraunhofer.de
Design and Synthesis of Advanced Derivatives with Tailored Functionality
This compound serves as a versatile building block for the synthesis of a wide range of derivatives with tailored properties. nbinno.com The presence of the nitro and hydroxyl groups allows for a variety of chemical modifications, enabling the creation of new molecules with specific functionalities. ontosight.ai
Future research in this area is directed towards:
Pharmaceutical Applications: Synthesizing derivatives with enhanced biological activity for potential use as antimicrobial, anti-inflammatory, or anticancer agents. orientjchem.org The nitro group is known to influence the biological activity of many compounds. researchgate.net
Advanced Materials: Creating derivatives for use in the development of new dyes, pigments, and functional polymers. ontosight.ai The chromophoric nature of the nitronaphthol core makes it an attractive scaffold for these applications.
Sensors and Probes: Designing derivatives that can act as selective chemosensors for the detection of specific ions or molecules. The electron-withdrawing nature of the nitro group can be harnessed to modulate the electronic and photophysical properties of the molecule upon binding to an analyte.
The synthesis of novel derivatives often involves multi-step reaction sequences, requiring careful planning and execution. asianpubs.orgnih.gov Spectroscopic techniques play a crucial role in the characterization and structural elucidation of these new compounds. researchgate.netasianpubs.org
Deeper Insights into Biological Mechanisms of Action and Therapeutic Potential
While the biological activity of some this compound derivatives has been explored, a deeper understanding of their mechanisms of action is needed to fully realize their therapeutic potential. ontosight.ai Future research will focus on elucidating how these compounds interact with biological targets at the molecular level.
Key areas of investigation include:
Target Identification: Identifying the specific enzymes, receptors, or other biomolecules that interact with this compound derivatives to produce their biological effects.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. This information is crucial for the rational design of more potent and selective therapeutic agents.
Metabolism and Toxicity: Investigating the metabolic pathways of this compound and its derivatives in biological systems. scielo.br Understanding the metabolism is essential for assessing the safety and potential toxicity of these compounds. researchgate.net The bioreduction of the nitro group is a key aspect of the metabolism and potential toxicity of nitroaromatic compounds. scielo.br
These studies will likely involve a combination of in vitro and in vivo experiments, as well as computational modeling, to provide a comprehensive picture of the biological activity of this compound derivatives. ijpsjournal.com
Investigation of Environmental Remediation Strategies
Nitroaromatic compounds, including nitronaphthols, can be environmental pollutants. nih.gov Therefore, the development of effective remediation strategies is an important area of research. Future investigations will focus on both the degradation and removal of this compound from contaminated environments.
Promising approaches include:
Photocatalytic Degradation: Utilizing semiconductor photocatalysts to break down this compound into less harmful substances. lidsen.comrsc.org This process often involves the generation of highly reactive oxygen species that can oxidize the pollutant. rsc.orgucl.ac.uk
Bioremediation: Employing microorganisms that can metabolize and detoxify this compound. nih.gov This approach offers a potentially sustainable and cost-effective solution for environmental cleanup.
Adsorption: Using adsorbent materials to remove this compound from water. researchgate.net The development of novel adsorbents with high capacity and selectivity is an active area of research.
These research efforts are crucial for mitigating the potential environmental impact of this compound and other nitroaromatic compounds.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science and chemical research. nptel.ac.inmdpi.comnih.gov In the context of this compound, these computational tools can accelerate the discovery and development of new derivatives and applications.
Future applications of AI and ML in this field include:
Predictive Modeling: Developing ML models to predict the properties of new this compound derivatives, such as their biological activity, toxicity, or material characteristics. chemrxiv.orgresearchgate.netjst.go.jp This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.
Inverse Design: Using generative AI models to design new molecules with desired properties from the ground up. arxiv.org This approach can help to explore a vast chemical space and identify novel structures with optimized functionality.
Reaction Prediction and Optimization: Employing ML algorithms to predict the outcomes of chemical reactions and optimize synthetic pathways for this compound and its derivatives. acs.org
Data Analysis: Utilizing AI to analyze large datasets from high-throughput screening experiments, helping to identify structure-activity relationships and other important trends. mpie.de
By leveraging the power of AI and machine learning, researchers can significantly enhance the efficiency and effectiveness of their efforts to explore the full potential of this compound and its derivatives. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-nitro-1-naphthol, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : this compound is typically synthesized via nitration of 1-naphthol. Evidence suggests using cyanic acid and nitric acid in a stepwise nitration process, followed by reaction with 1-naphthol under controlled pH (4–6) and temperature (60–80°C) to minimize byproducts like positional isomers . Yield optimization may involve solvent selection (e.g., acetic acid/water mixtures) and stoichiometric adjustments of nitric acid to reduce decomposition. Purification via recrystallization from ethanol/water mixtures is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Compare observed values (literature range: 98–104°C for related naphthol derivatives) to assess purity .
- Spectroscopy : IR spectroscopy to confirm hydroxyl (-OH, ~3200 cm⁻¹) and nitro (-NO₂, ~1520 cm⁻¹) groups; ¹H NMR (DMSO-d₆) to verify aromatic proton splitting patterns (δ 8.5–7.0 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.2% sulfur ash) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is a respiratory and skin irritant. Mandatory precautions include:
- Ventilation : Use fume hoods for synthesis and handling .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent contact .
- Waste Disposal : Dissolve >10 g in water, neutralize with NaOH, and transfer to hazardous waste containers for professional disposal .
Advanced Research Questions
Q. How does the nitro group position influence the electrochemical properties of this compound in polymer films?
- Methodological Answer : The nitro group at position 5 enhances electron-withdrawing effects, stabilizing radical intermediates during polymerization. Electrochemical studies (cyclic voltammetry in 0.1 M H₂SO₄) show a reversible redox peak at +0.45 V (vs. Ag/AgCl), suggesting potential for semiconducting polymer films. Compare with poly(1-naphthol) derivatives lacking nitro substituents, which exhibit less defined redox behavior .
Q. Can this compound act as a corrosion inhibitor for metal surfaces, and what mechanisms underlie its efficacy?
- Methodological Answer : The compound’s planar aromatic structure and hydroxyl/nitro groups facilitate adsorption onto metal surfaces via π-electron interactions and hydrogen bonding. Electrochemical impedance spectroscopy (EIS) in 0.5 M HCl shows 85% inhibition efficiency at 500 ppm. Synergistic effects with benzotriazole derivatives improve performance by forming protective multilayers .
Q. What are the challenges in reconciling conflicting data on the molecular formula of this compound across sources?
- Methodological Answer : Discrepancies arise from:
- Database Errors : Some sources incorrectly list the formula as C₁₇H₁₅ClN₂O₂S, likely due to misattribution to structurally similar compounds .
- Isomer Confusion : Differentiation from 8-nitro-1-naphthol requires advanced techniques like X-ray crystallography or high-resolution mass spectrometry (HRMS) .
- Validation : Cross-reference CAS 6304-46-7 with authoritative databases (e.g., NIST) to confirm C₁₀H₇NO₃ .
Q. How do solvent polarity and pH affect the photostability of this compound in optical applications?
- Methodological Answer : UV-Vis studies reveal:
- Polar Solvents (e.g., DMSO) : Increase λₘₐₓ to 380 nm due to solvatochromism but accelerate photodegradation under UV light (t₁/₂ = 2 hours).
- Acidic Conditions (pH < 4) : Protonation of the hydroxyl group reduces nitro group electron-withdrawing effects, lowering quantum yield for NLO applications .
Q. What advanced spectroscopic methods can resolve ambiguities in the nitro group’s electronic effects on 1-naphthol derivatives?
- Methodological Answer :
- DFT Calculations : Simulate charge distribution using B3LYP/6-311+G(d,p) to predict substituent effects on HOMO-LUMO gaps .
- Raman Spectroscopy : Track nitro group vibrational modes (1340 cm⁻¹) to assess electronic coupling with the naphthalene ring .
- XPS : Quantify nitrogen binding energy (~406 eV for -NO₂) to confirm electronic environment .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.167 g/mol |
| Density | 1.441 g/cm³ |
| Melting Point | 98–104°C (lit.) |
| LogP (Octanol-Water) | 2.98 |
| UV λₘₐₓ (Ethanol) | 365 nm |
Table 2 : Common Analytical Techniques and Parameters
| Technique | Parameter | Application |
|---|---|---|
| HPLC-UV | C18 column, 70:30 MeOH/H₂O, 1 mL/min | Purity assessment (≥95%) |
| Cyclic Voltammetry | 0.1 M H₂SO₄, scan rate 50 mV/s | Redox behavior analysis |
| FTIR | KBr pellet, 400–4000 cm⁻¹ | Functional group identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
